1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring fused with a piperidine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It is used as a precursor in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating various biological pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the modulation of neurotransmitter release .
Comparison with Similar Compounds
1-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
1,2-Benzisothiazol-3-yl)thio]acetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1,3-Benzothiazol-2(3H)-one: Another benzothiazole derivative with different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-12(17)9-5-7-16(8-6-9)13-10-3-1-2-4-11(10)20(18,19)15-13/h1-4,9H,5-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZTCSGTOVVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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